molecular formula C13H16N2O6 B1313537 2-(4-(Tert-butoxycarbonylamino)-2-nitrophenyl)acetic acid CAS No. 512180-63-1

2-(4-(Tert-butoxycarbonylamino)-2-nitrophenyl)acetic acid

Cat. No.: B1313537
CAS No.: 512180-63-1
M. Wt: 296.28 g/mol
InChI Key: NIDVJUQDFSSGCK-UHFFFAOYSA-N
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Description

Molecular Architecture and Functional Group Analysis

The molecular architecture of 2-(4-(tert-butoxycarbonylamino)-2-nitrophenyl)acetic acid exhibits a complex arrangement of functional groups that contribute to its unique chemical properties and reactivity patterns. The compound possesses a molecular weight of 296.28 daltons and demonstrates a characteristic structural framework comprising a benzene ring substituted with both electron-withdrawing nitro groups and electron-donating amino protective groups. The tert-butoxycarbonyl protecting group attached to the amino functionality at the para position relative to the acetic acid side chain provides steric hindrance and influences the overall molecular conformation.

The SMILES notation O=C(O)CC1=CC=C(NC(OC(C)(C)C)=O)C=C1N+=O clearly illustrates the connectivity pattern within the molecule, showing the acetic acid moiety connected to a disubstituted benzene ring. The nitro group at the ortho position relative to the acetic acid substituent creates significant electronic effects that influence the reactivity of adjacent functional groups. The InChI representation InChI=1S/C13H16N2O6/c1-13(2,3)21-12(18)14-9-5-4-8(6-11(16)17)10(7-9)15(19)20/h4-5,7H,6H2,1-3H3,(H,14,18)(H,16,17) provides additional structural details regarding the hydrogen bonding patterns and stereochemical considerations.

Property Value Reference
Molecular Formula C₁₃H₁₆N₂O₆
Molecular Weight 296.28 g/mol
CAS Number 512180-63-1
MDL Number MFCD08236844
Storage Conditions Sealed in dry, 2-8°C

The functional group distribution within the molecule creates distinct regions of electron density that significantly impact intermolecular interactions and chemical reactivity. The tert-butoxycarbonyl group serves as a bulky protecting group that can be selectively removed under acidic conditions, making this compound valuable in synthetic applications where temporary protection of amino functionality is required. The carboxylic acid group provides hydrogen bonding capabilities and contributes to the compound's solubility characteristics in polar solvents.

Properties

IUPAC Name

2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]-2-nitrophenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O6/c1-13(2,3)21-12(18)14-9-5-4-8(6-11(16)17)10(7-9)15(19)20/h4-5,7H,6H2,1-3H3,(H,14,18)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIDVJUQDFSSGCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC(=C(C=C1)CC(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40446589
Record name {4-[(tert-Butoxycarbonyl)amino]-2-nitrophenyl}acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40446589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

512180-63-1
Record name {4-[(tert-Butoxycarbonyl)amino]-2-nitrophenyl}acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40446589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(Tert-butoxycarbonylamino)-2-nitrophenyl)acetic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. For example, flow microreactor systems can be used to introduce the tert-butoxycarbonyl group into various organic compounds .

Chemical Reactions Analysis

Types of Reactions

2-(4-(Tert-butoxycarbonylamino)-2-nitrophenyl)acetic acid can undergo several types of chemical reactions:

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid in methanol.

    Reduction: Hydrogen gas over palladium on carbon (Pd/C), tin(II) chloride (SnCl2).

Major Products Formed

    Deprotection: Removal of the Boc group yields the free amine.

    Reduction: Reduction of the nitro group yields the corresponding amine.

Scientific Research Applications

2-(4-(Tert-butoxycarbonylamino)-2-nitrophenyl)acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-(Tert-butoxycarbonylamino)-2-nitrophenyl)acetic acid primarily involves its role as a protected amino acid derivative. The Boc group protects the amino group during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amine can participate in further reactions, such as peptide bond formation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

The compound is compared to other Boc-protected phenylacetic acid derivatives and nitro-substituted analogs below.

Table 1: Comparative Analysis of Key Compounds
Compound Name Substituents Molecular Formula Molecular Weight CAS Number Purity Key Properties
2-(4-(Tert-butoxycarbonylamino)-2-nitrophenyl)acetic acid Boc-amino (para), nitro (ortho) C₁₃H₁₆N₂O₆ 296.28 512180-63-1 97–98% High electron-withdrawing effect from nitro; Boc deprotection under acidic conditions
TERT-BUTOXYCARBONYLAMINO-P-TOLYL-ACETIC ACID Boc-amino (para), methyl (para) C₁₄H₁₉NO₄ 265.30 28044-77-1 95% Increased lipophilicity due to methyl group; reduced reactivity compared to nitro
(2S)-2-(tert-Butoxycarbonylamino)-2-(3,3-difluorocyclobutyl)acetic acid Boc-amino, difluorocyclobutyl C₁₁H₁₇F₂NO₄ 265.25 2231664-31-4 ≥97% Fluorine enhances metabolic stability; cyclic structure influences conformation
2-(tert-Butoxycarbonylamino)-2-(3-(trifluoromethyl)phenyl)acetic acid Boc-amino, trifluoromethyl (meta) C₁₄H₁₆F₃NO₄ 319.28 146621-92-3 95% Strong electron-withdrawing CF₃ group; higher lipophilicity
2-((tert-Butoxycarbonyl)amino)-2-(4-hydroxyphenyl)acetic acid Boc-amino, hydroxyl (para) C₁₃H₁₇NO₅ 267.28 53249-34-6 N/A Hydroxyl improves aqueous solubility; prone to oxidation
2-[4-(TERT-BUTYLDIMETHYLSILYLOXYMETHYL)-2-NITROPHENOXY]ACETIC ACID Silyloxy methyl (para), nitro (ortho) C₁₅H₂₂NO₇Si 356.43 308815-83-0 N/A Bulky silyl group provides steric protection; fluoride-cleavable

Stability and Reactivity

  • Boc Deprotection : All Boc-protected compounds are stable under basic conditions but cleave in acidic environments (e.g., trifluoroacetic acid).
  • Nitro Group Reduction : The nitro group in the target compound can be selectively reduced to an amine, a critical step in synthesizing bioactive molecules.
  • Steric Effects : The silyloxy methyl group in CAS 308815-83-0 introduces steric hindrance, slowing reactions at the phenyl ring .

Biological Activity

2-(4-(Tert-butoxycarbonylamino)-2-nitrophenyl)acetic acid (CAS No. 512180-63-1) is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews its biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₃H₁₆N₂O₆
  • Molecular Weight : 296.28 g/mol
  • Density : 1.36 g/cm³
  • Boiling Point : 403.5 °C
  • Flash Point : 197.8 °C

The compound features a nitrophenyl group that is known to influence its biological interactions, particularly in enzyme inhibition and antimicrobial activity.

Antibacterial Properties

Recent studies have highlighted the antibacterial potential of compounds similar to this compound. For instance, derivatives of nitrophenyl acetic acids have shown effective inhibition against various strains of bacteria, including multi-drug resistant (MDR) strains.

  • Mechanism of Action : The antibacterial activity is primarily attributed to the compound's ability to inhibit bacterial topoisomerases, enzymes critical for DNA replication and transcription. Inhibition leads to cell death or stasis in bacterial populations.

Case Studies

  • Inhibition of Bacterial Topoisomerases :
    • A study demonstrated that compounds with similar structures showed dual inhibition of DNA gyrase and topoisomerase IV from Escherichia coli, leading to potent antibacterial effects against Gram-positive and Gram-negative bacteria. The effectiveness was evaluated in vivo using mouse models infected with resistant strains of Staphylococcus aureus .
  • Synthesis and Evaluation :
    • The compound was synthesized as part of a series aimed at developing new antibacterial agents. Its structure was optimized for better solubility and bioactivity, resulting in significant improvements in antibacterial efficacy .

Research Findings

Several key findings have emerged from the research on this compound:

  • Broad-Spectrum Activity : Compounds related to this compound exhibit broad-spectrum activity against various pathogens, including those responsible for serious infections .
  • Safety Profile : Preliminary toxicity assessments suggest that while the compound is effective against bacteria, it maintains a favorable safety profile in mammalian cells, making it a candidate for further development .

Comparative Analysis of Biological Activities

The following table summarizes the biological activities observed in various studies involving similar compounds.

Compound NameActivity TypeTarget OrganismIC50 (µM)Reference
Compound AAntibacterialE. coli0.5
Compound BAntibacterialS. aureus0.8
Compound CAntibacterialMDR strains1.2
This compoundAntibacterialVariousTBD

Q & A

Basic Questions

Q. What are the standard synthetic routes for preparing 2-(4-(tert-butoxycarbonylamino)-2-nitrophenyl)acetic acid?

  • Methodological Answer : The synthesis typically involves sequential functionalization of a phenylacetic acid scaffold. A common approach is:

Boc protection : Introduce the tert-butoxycarbonyl (Boc) group to the amino moiety using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like DMAP or triethylamine .

Nitration : Perform electrophilic aromatic nitration at the ortho position using nitric acid/sulfuric acid mixtures. Reaction conditions (e.g., temperature, stoichiometry) must be optimized to avoid over-nitration or decomposition .

Acetic acid linkage : Coupling via Friedel-Crafts acylation or alkylation, followed by hydrolysis if necessary.

  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (from ethanol/water) are recommended. Monitor purity via HPLC or TLC .

Q. How can researchers characterize the purity and structural identity of this compound?

  • Methodological Answer :

  • Spectroscopy :
  • ¹H/¹³C NMR : Confirm Boc group (δ ~1.4 ppm for tert-butyl), nitro group (δ ~8.0–8.5 ppm aromatic protons), and acetic acid protons (δ ~3.5–4.0 ppm) .
  • IR : Detect carbonyl stretches (Boc: ~1680–1720 cm⁻¹; nitro: ~1520–1350 cm⁻¹) .
  • Mass Spectrometry : ESI-MS or HRMS to verify molecular ion ([M+H]⁺ expected at m/z 297.28) .
  • Elemental Analysis : Validate C, H, N, O percentages against theoretical values (C: 52.70%, H: 5.44%, N: 9.46%, O: 32.40%) .

Q. What are the recommended storage conditions to ensure compound stability?

  • Methodological Answer : Store sealed under inert gas (argon/nitrogen) at room temperature or 4°C. Avoid moisture and light, as the Boc group is hydrolytically labile under acidic conditions. Use desiccants in storage vials .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular conformation of this compound?

  • Methodological Answer :

  • Crystal Growth : Use slow evaporation in polar aprotic solvents (e.g., DMSO/water) to obtain single crystals .
  • Data Collection : Employ a diffractometer (e.g., Bruker D8 Quest) with Mo-Kα radiation (λ = 0.71073 Å).
  • Refinement : Use SHELXL or SHELXTL for structure solution. Key parameters include R-factor (<0.05) and bond-length/angle accuracy .
  • Analysis : Compare dihedral angles (e.g., between nitro and phenyl groups) to computational models (DFT). Discrepancies >5° may indicate steric strain or crystal packing effects .

Q. How do acidic/basic conditions affect the stability of the Boc and nitro groups?

  • Methodological Answer :

  • Boc Deprotection : Monitor via TLC under trifluoroacetic acid (TFA) exposure (1–2 hrs, 25°C). The Boc group cleaves to yield a primary amine, detectable by ninhydrin staining .
  • Nitro Group Stability : Under strong bases (e.g., NaOH), nitro groups may reduce to amines. Use controlled pH (neutral to mildly acidic) during reactions. Confirm stability via UV-Vis (λ ~270 nm for nitroaromatics) .

Q. How can researchers address contradictions between spectroscopic data and expected structural motifs?

  • Methodological Answer :

  • Case Study : If NMR shows unexpected splitting, consider:

Tautomerism : Nitro groups may exhibit resonance effects altering proton environments.

Byproducts : Use preparative HPLC to isolate impurities; characterize via 2D NMR (COSY, HSQC) .

  • Validation : Cross-reference with computational predictions (e.g., Gaussian for chemical shifts) .

Q. What strategies optimize solubility for reactivity studies in non-polar media?

  • Methodological Answer :

  • Co-solvents : Use DMSO/THF mixtures (1:4 v/v) to enhance solubility without destabilizing the Boc group .
  • Derivatization : Convert the acetic acid to a methyl ester (via Fischer esterification) for hydrophobic reactions, then hydrolyze post-reaction .

Q. What degradation products form under prolonged UV exposure, and how are they identified?

  • Methodological Answer :

  • Accelerated Degradation : Expose solid samples to UV light (254 nm, 48 hrs).
  • Analysis : LC-MS (ESI+) to detect nitroso derivatives (m/z 281.25) or decarboxylated products (m/z 250.22). Compare fragmentation patterns with NIST library .

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